2-Bromo-3-iodobenzoic acid
Overview
Description
2-Bromo-3-iodobenzoic acid: is an organic compound with the molecular formula C7H4BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by bromine and iodine atoms, respectively
Mechanism of Action
Target of Action
2-Bromo-3-iodobenzoic acid is a derivative of benzoic acid, which is a common building block in organic synthesis Benzoic acid derivatives are known to interact with various biological targets, depending on their specific functional groups and the context of their use .
Mode of Action
It’s worth noting that iodobenzoic acids, such as 2-iodosobenzoic acid (iba), have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The bromo and iodo substituents on the benzoic acid could potentially influence its reactivity and interaction with its targets.
Biochemical Pathways
As a derivative of benzoic acid, it may participate in reactions involving carboxylic acid functional groups . The presence of bromo and iodo substituents could potentially influence the compound’s participation in various biochemical pathways.
Result of Action
As a derivative of benzoic acid, it may participate in reactions involving carboxylic acid functional groups . The presence of bromo and iodo substituents could potentially influence the compound’s reactivity and interaction with its targets, leading to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodobenzoic acid typically involves the bromination and iodination of benzoic acid derivatives. One common method is the sequential halogenation of benzoic acid. For instance, 2-bromobenzoic acid can be iodinated using iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction is carried out at room temperature to avoid the formation of hazardous by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzoic acid derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce iodosobenzoic acid derivatives .
Scientific Research Applications
2-Bromo-3-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials with specific properties.
Catalysis: The compound serves as a precursor for catalysts used in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoic acid: Similar structure but lacks the iodine substituent.
3-Iodobenzoic acid: Similar structure but lacks the bromine substituent.
2-Iodobenzoic acid: Similar structure but lacks the bromine substituent.
Uniqueness
2-Bromo-3-iodobenzoic acid is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .
Properties
IUPAC Name |
2-bromo-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSFNIMAOUADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612928 | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855198-37-7 | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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